molecular formula C15H14O3 B1300055 Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate CAS No. 889955-78-6

Methyl 3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate

Cat. No.: B1300055
CAS No.: 889955-78-6
M. Wt: 242.27 g/mol
InChI Key: LMMIVXXNHMOWKJ-UHFFFAOYSA-N
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Description

Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family It is characterized by a biphenyl core with a hydroxymethyl group at the 3’ position and a carboxylate ester group at the 3 position

Mechanism of Action

Target of Action

Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is primarily used as an intermediate in the synthesis of the insecticide bifenthrin . The primary target of this compound is therefore the enzymes and proteins involved in the synthesis of bifenthrin.

Mode of Action

The compound is synthesized from 3-chloro-2-methylbiphenyl through a Grignard reaction with magnesium, followed by a reaction with polyformaldehyde diethyl acetal . The resulting product interacts with its targets, facilitating the production of bifenthrin.

Biochemical Pathways

The compound is involved in the synthesis pathway of bifenthrin, a type of pyrethroid insecticide. Pyrethroids affect the nervous system of insects by prolonging the activation of sodium channels, which leads to hyperexcitation and death of the insect .

Pharmacokinetics

It is known to be soluble in organic solvents such as ethanol, benzene, and toluene, but insoluble in water .

Result of Action

As an intermediate in the synthesis of bifenthrin, the primary result of the action of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is the production of bifenthrin. Bifenthrin is a potent insecticide that affects the nervous system of insects, leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3’-(carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-methanol.

    Substitution: 3’-nitro-3-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate.

Comparison with Similar Compounds

Uniqueness: Methyl 3’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the biphenyl core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-16/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIVXXNHMOWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362609
Record name Methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-78-6
Record name Methyl 3-[3-(hydroxymethyl)phenyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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